molecular formula C21H16N2O2 B13144599 1-Amino-2-(4-methylanilino)anthracene-9,10-dione CAS No. 60190-22-9

1-Amino-2-(4-methylanilino)anthracene-9,10-dione

Cat. No.: B13144599
CAS No.: 60190-22-9
M. Wt: 328.4 g/mol
InChI Key: SKAAQVAKEPRQLS-UHFFFAOYSA-N
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Description

1-Amino-2-(4-methylanilino)anthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of an amino group and a methylanilino group attached to the anthracene-9,10-dione structure. It has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(4-methylanilino)anthracene-9,10-dione typically involves the reaction of 1-aminoanthraquinone with 4-methylaniline. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions. The process can be summarized as follows:

    Starting Materials: 1-aminoanthraquinone and 4-methylaniline.

    Catalyst: A suitable catalyst such as palladium on carbon (Pd/C) or copper (Cu) is used.

    Reaction Conditions: The reaction is conducted at elevated temperatures, typically around 150-200°C, in an inert atmosphere to prevent oxidation.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems and advanced purification techniques helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-(4-methylanilino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The amino and methylanilino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Hydroquinone derivatives.

    Substitution Products: Various substituted anthraquinone derivatives.

Scientific Research Applications

1-Amino-2-(4-methylanilino)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-2-(4-methylanilino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it may inhibit certain enzymes involved in cellular metabolism, leading to cytotoxic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    1-Amino-4-(methylamino)anthraquinone: Similar structure with a methylamino group instead of a methylanilino group.

    1-Amino-2-methyl-9,10-anthracenedione: Similar structure with a methyl group instead of a methylanilino group.

    1-Amino-4-hydroxy-2-methoxyanthraquinone: Similar structure with hydroxy and methoxy groups.

Uniqueness: 1-Amino-2-(4-methylanilino)anthracene-9,10-dione is unique due to the presence of both an amino group and a methylanilino group, which confer distinct chemical and biological properties

Properties

CAS No.

60190-22-9

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

1-amino-2-(4-methylanilino)anthracene-9,10-dione

InChI

InChI=1S/C21H16N2O2/c1-12-6-8-13(9-7-12)23-17-11-10-16-18(19(17)22)21(25)15-5-3-2-4-14(15)20(16)24/h2-11,23H,22H2,1H3

InChI Key

SKAAQVAKEPRQLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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